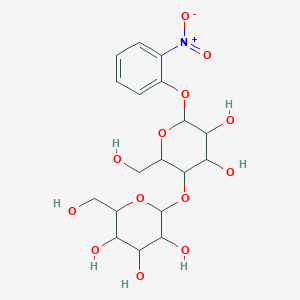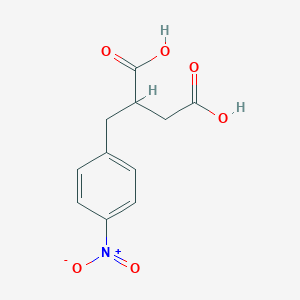
L-Homoserine lactone hydrochloride
Descripción general
Descripción
L-Homoserine lactone hydrochloride, also known as HSL, is a compound that comprises a homoserine lactone ring and a fatty acyl side . It has been used as an inhibitor for arterial smooth muscle contraction . The levels of acyl-HSL in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .
Synthesis Analysis
L-Homoserine lactone is synthesized by a deoxidation process, catalyzed by homoserine dehydrogenase . This is one of the steps in the synthesis of L-threonine . The carbon flux in bacteria such as E. coli is maintained by this reaction . In addition, two novel series of chalcone-based homoserine lactones were synthesized and their quorum sensing (QS) inhibitory activity was evaluated against Pseudomonas aeruginosa in vitro .
Molecular Structure Analysis
The molecular formula of L-Homoserine lactone hydrochloride is C4H8ClNO2 . Its molecular weight is 137.56 g/mol . The structure includes a homoserine lactone ring and a fatty acyl side .
Chemical Reactions Analysis
L-Homoserine lactone has been used in the biosynthesis of methionine, threonine, and isoleucine . It has also been used in the synthesis of organoselenium chemistry intermediates and analogs of bacterial quorum-sensing signaling molecules .
Physical And Chemical Properties Analysis
L-Homoserine lactone hydrochloride is a white solid . It has a melting point of 210-220 °C (dec.) . It is soluble in water . The storage temperature is -20°C .
Aplicaciones Científicas De Investigación
Quorum Sensing Inhibitory Activity
L-Homoserine lactone HCl has been used in the synthesis of novel chalcone-based homoserine lactones. These compounds have shown quorum sensing (QS) inhibitory activity against Pseudomonas aeruginosa in vitro . QS is a mechanism of intercellular communication used by bacteria, mediated by small diffusible signaling molecules termed autoinducers .
Modulation of the LasR-dependent Quorum Sensing System
These synthesized compounds have shown the capacity for modulation of the LasR-dependent quorum sensing system of P. aeruginosa . The LasR-dependent QS system of P. aeruginosa is important during bacterial pathogenesis .
Inhibition of Virulence Factors Production
L-Homoserine lactone HCl has been found to reduce virulence factors and halt inflammation and tissue damage . In Pseudomonas aeruginosa, it controls virulence factor production and biofilm formation .
Essential for Conjugal Transfer
In Agrobacterium tumefaciens , L-Homoserine lactone HCl is essential for conjugal transfer .
Synthesis of Organoselenium Chemistry Intermediates
L-Homoserine lactone HCl is a synthetic intermediate. It has been used in the synthesis of organoselenium chemistry intermediates .
Synthesis of Analogs of Bacterial Quorum-Sensing Signaling Molecules
L-Homoserine lactone HCl has been used in the synthesis of analogs of bacterial quorum-sensing signaling molecules .
Mecanismo De Acción
Target of Action
L-Homoserine lactone hydrochloride primarily targets the quorum sensing (QS) system of certain bacteria, particularly Pseudomonas aeruginosa . The QS system is a mechanism of intercellular communication employed by diverse species of bacteria, mediated by small diffusible signaling molecules termed autoinducers . The most common class of autoinducer used by gram-negative bacteria are N-acylhomoserine lactones (AHLs) .
Mode of Action
L-Homoserine lactone hydrochloride acts as a quorum sensing inhibitor (QSI) . It modulates the LasR-dependent QS system of Pseudomonas aeruginosa . In the QS system, the production of several virulence factors by P. aeruginosa can be controlled via the density of the cells . Once the AHLs reach a critical threshold concentration, they bind to the transcriptional regulatory protein LasR .
Biochemical Pathways
The QS system of P. aeruginosa is complex, with each signaling mechanism related to and affecting another . Expression of virulence genes is connected with las, rhl, and Pseudomonas Quinolone Signal (PQS) systems . LasI directs the synthesis of AHLs in the las QS system .
Result of Action
L-Homoserine lactone hydrochloride reduces virulence factors and halts inflammation and tissue damage . In Pseudomonas aeruginosa, it controls virulence factor production and biofilm formation .
Action Environment
It’s known that the qs system, which the compound targets, is density-dependent , suggesting that the bacterial population density could influence the compound’s efficacy.
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-3-aminooxolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKCXPRYTLOQKS-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Homoserine lactone hydrochloride | |
CAS RN |
2185-03-7 | |
| Record name | 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-[dihydro-2-oxo-3-furyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




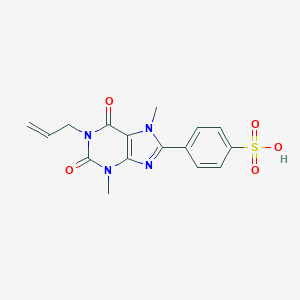
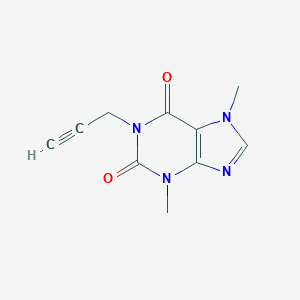
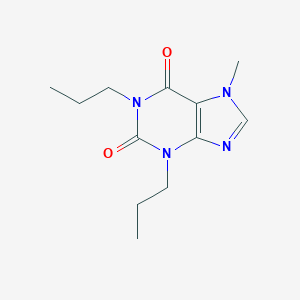
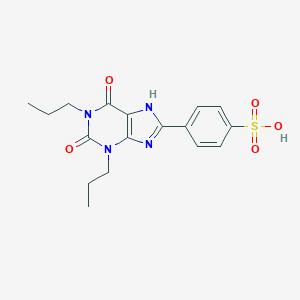
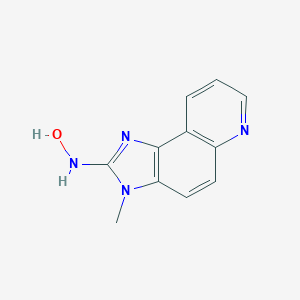

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)


![Dibenz[a,h]acridine](/img/structure/B14076.png)
